![molecular formula C10H13NO5S B14646514 3-[(3-Sulfopropyl)amino]benzoic acid CAS No. 52962-48-8](/img/structure/B14646514.png)
3-[(3-Sulfopropyl)amino]benzoic acid
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Overview
Description
3-[(3-Sulfopropyl)amino]benzoic acid is an organic compound with the molecular formula C10H13NO5S This compound features a benzene ring substituted with an amino group, a carboxylic acid group, and a sulfopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Sulfopropyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 1,3-propanesultone. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To optimize reaction efficiency and yield
Purification Steps: Such as crystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
3-[(3-Sulfopropyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The sulfopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Nitrobenzoic acids
Reduction Products: Benzyl alcohol derivatives
Substitution Products: Various substituted benzoic acids
Scientific Research Applications
3-[(3-Sulfopropyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Sulfopropyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active site or allosteric sites, thereby affecting enzyme activity.
Modulate Signaling Pathways: By interacting with receptors or other signaling molecules, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic Acid: Shares the amino and carboxylic acid groups but lacks the sulfopropyl group.
4-Aminobenzoic Acid: Similar structure but with the amino group in the para position.
Sulfanilic Acid: Contains a sulfonic acid group but differs in the position and type of substituents.
Uniqueness
3-[(3-Sulfopropyl)amino]benzoic acid is unique due to the presence of the sulfopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
52962-48-8 |
---|---|
Molecular Formula |
C10H13NO5S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
3-(3-sulfopropylamino)benzoic acid |
InChI |
InChI=1S/C10H13NO5S/c12-10(13)8-3-1-4-9(7-8)11-5-2-6-17(14,15)16/h1,3-4,7,11H,2,5-6H2,(H,12,13)(H,14,15,16) |
InChI Key |
RZYGFSXPAKXGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCCCS(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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